molecular formula C30H48N2O3 B14998915 N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide

N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide

Cat. No.: B14998915
M. Wt: 484.7 g/mol
InChI Key: HVSCWYWFDNTSAE-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide is a compound known for its antioxidant properties. It is primarily used in the stabilization of polymers, especially polyamides. This compound is recognized for its thermal stability and non-discoloring properties, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide involves multiple steps. One common method includes the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with cyclohexylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted amides from nucleophilic substitution .

Scientific Research Applications

N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant effect of N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide is primarily due to the presence of the phenolic group, which can donate hydrogen atoms to neutralize free radicals. This compound targets oxidative pathways and helps in stabilizing free radicals, thereby preventing oxidative damage to polymers and other materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide stands out due to its specific structure, which provides enhanced thermal stability and non-discoloring properties. This makes it particularly valuable in applications where maintaining the appearance and integrity of materials is crucial .

Properties

Molecular Formula

C30H48N2O3

Molecular Weight

484.7 g/mol

IUPAC Name

N-cyclohexyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]cyclohexane-1-carboxamide

InChI

InChI=1S/C30H48N2O3/c1-28(2,3)23-19-21(20-24(26(23)34)29(4,5)6)15-16-25(33)32-30(17-11-8-12-18-30)27(35)31-22-13-9-7-10-14-22/h19-20,22,34H,7-18H2,1-6H3,(H,31,35)(H,32,33)

InChI Key

HVSCWYWFDNTSAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NC2(CCCCC2)C(=O)NC3CCCCC3

Origin of Product

United States

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